molecular formula C5H3ClN4 B3036505 5-Amino-3-chloropyrazine-2-carbonitrile CAS No. 34617-65-7

5-Amino-3-chloropyrazine-2-carbonitrile

Cat. No.: B3036505
CAS No.: 34617-65-7
M. Wt: 154.56 g/mol
InChI Key: SGCMXKBMMUXENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3ClN4 It is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 3-position, and a nitrile group at the 2-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-chloropyrazine-2-carbonitrile typically involves the chlorination of pyrazine derivatives followed by the introduction of the amino and nitrile groups. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to introduce the chlorine atom at the 3-position. This is followed by a series of reactions to introduce the nitrile group at the 2-position and the amino group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial in industrial settings to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-chloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines and related structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazine derivatives, while condensation reactions can produce imines and related compounds .

Properties

IUPAC Name

5-amino-3-chloropyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-3(1-7)9-2-4(8)10-5/h2H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCMXKBMMUXENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C#N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-6-chloropyrazin-2-amine (1.00 g, 4.8 mmol), copper (I) iodide (914 mg, 4.8 mmol), 18-crown-6 (95 mg, 0.36 mmol) and tetrakis(triphenylphosphine)palladium (0) (83 mg, 0.072 mmol) was suspended in dry DMF (20 mL) and a stream of nitrogen was passed through it for 5 minutes. Potassium cyanide (312 mg, 4.8 mmol) was added and the mixture was stirred at room temperature for 30 minutes, then refluxed at 200° C. for 3 hours. The mixture was cooled and diluted with EtOAc and absorbed onto silica gel (10 g). DMF was removed by evaporation in a Genevac evaporator. The product was purified by flash chromatography, eluting with 1:1 ethyl acetate-hexane, to yield the title compound as a yellow solid (607 mg, 3.93 mmol, 82%). 1H NMR (d6-DMSO, 400 MHz) δ 8.1 (br s, 2H), 7.87 (s, 1H). LC-MS (1) Rt=1.20 min; m/z (ESI−) 153 (M−H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
914 mg
Type
catalyst
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step One
Quantity
312 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-chloropyrazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-3-chloropyrazine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-3-chloropyrazine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-3-chloropyrazine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-3-chloropyrazine-2-carbonitrile
Reactant of Route 6
5-Amino-3-chloropyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.